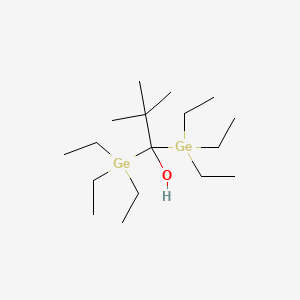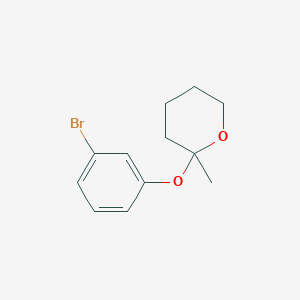
N,N'-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide): is a bis-amide compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes two benzamide groups connected by an ethane-1,2-diyl linker. The presence of amino, hydroxy, and methyl groups on the benzamide rings contributes to its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves the reaction of 2-amino-3-hydroxy-4-methylbenzoic acid with ethane-1,2-diamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antileishmanial activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to bind to and inhibit key enzymes in the Leishmania parasite . The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- N,N’-(Ethane-1,2-diyl)bis(benzamide)
- N,N’-(Ethane-1,2-diyl)bis(2-bromoacetamide)
- N,N’-(Ethane-1,2-diyl)bis(3-methylbenzamide)
Comparison: N,N’-(Ethane-1,2-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is unique due to the presence of both amino and hydroxy groups on the benzamide rings, which enhances its reactivity and biological activity compared to its analogs. The specific substitution pattern on the benzamide rings also contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
85513-29-7 |
|---|---|
Molekularformel |
C18H22N4O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-amino-N-[2-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]ethyl]-3-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C18H22N4O4/c1-9-3-5-11(13(19)15(9)23)17(25)21-7-8-22-18(26)12-6-4-10(2)16(24)14(12)20/h3-6,23-24H,7-8,19-20H2,1-2H3,(H,21,25)(H,22,26) |
InChI-Schlüssel |
ILBYSEUITFPOHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)



![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)




![2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine](/img/structure/B14414595.png)


